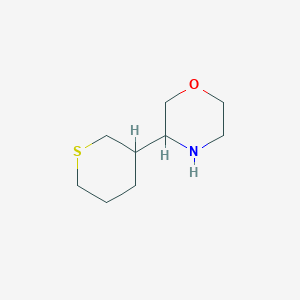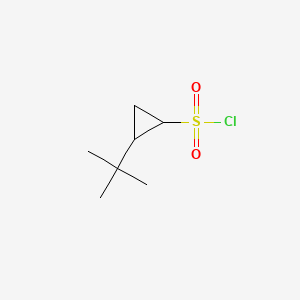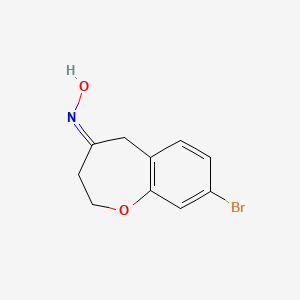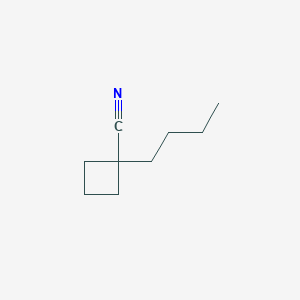
1-Butylcyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butylcyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a butyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: 1-Butylcyclobutane-1-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides can yield substituted cyclobutanes . Another method includes the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalyzed cyclizations and other advanced synthetic techniques are common in industrial settings .
化学反应分析
Types of Reactions: 1-Butylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
科学研究应用
1-Butylcyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials
作用机制
The mechanism by which 1-Butylcyclobutane-1-carbonitrile exerts its effects involves its ability to participate in strain-release reactions. The strained cyclobutane ring can undergo ring-opening reactions, leading to the formation of more stable products. This strain-release mechanism is a key factor in its reactivity and applications .
相似化合物的比较
Bicyclo[1.1.0]butane: Known for its high strain energy and unique reactivity.
Cyclobutane: The parent compound of the cyclobutane family, with a simpler structure.
1,1,3,3-Tetrasubstituted cyclobutanes: These compounds have multiple substituents on the cyclobutane ring, leading to diverse reactivity.
Uniqueness: Its combination of a butyl group and a nitrile group on the cyclobutane ring makes it a versatile intermediate in organic synthesis .
属性
分子式 |
C9H15N |
|---|---|
分子量 |
137.22 g/mol |
IUPAC 名称 |
1-butylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H15N/c1-2-3-5-9(8-10)6-4-7-9/h2-7H2,1H3 |
InChI 键 |
JDPWBLOKPLZFEC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(CCC1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


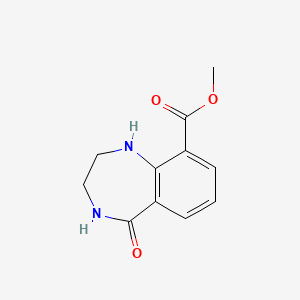




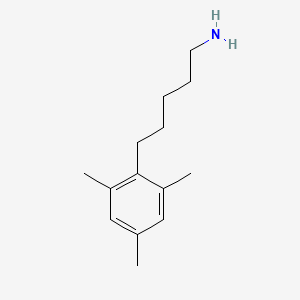
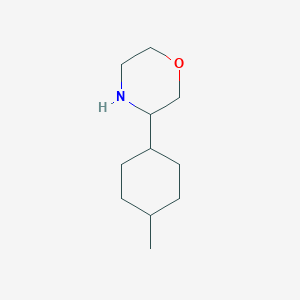
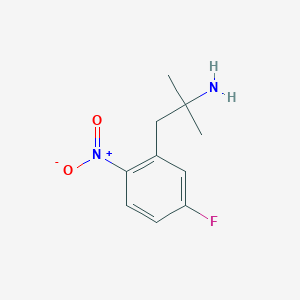

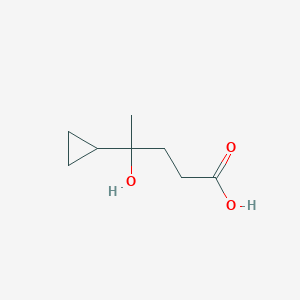
![[1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13528532.png)
